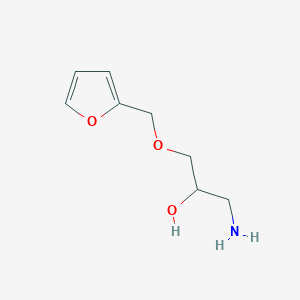

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Übersicht

Beschreibung

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is an organic compound that features a furan ring attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol typically involves the reaction of furan-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of furan-2-carbaldehyde with 3-amino-1-propanol. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The furan ring can be hydrogenated to tetrahydrofuran under hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-one.

Reduction: 1-Amino-3-(tetrahydrofuran-2-ylmethoxy)-propan-2-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Precursor for Drug Synthesis

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to be transformed into various derivatives that exhibit pharmacological activities. For instance, derivatives of furan-containing compounds have been linked to the development of new antibiotics and anticancer agents. The furan moiety is known for its ability to participate in electrophilic aromatic substitution reactions, making it an attractive scaffold for drug design.

1.2 Anticancer Activity

Recent studies have indicated that compounds related to this compound may exhibit anticancer properties. The compound can be utilized in the synthesis of pyranones, which are known to have cytotoxic effects against various cancer cell lines. This connection highlights the potential of this compound in developing novel anticancer therapies .

Synthetic Methodologies

2.1 Green Chemistry Approaches

The compound has been synthesized using environmentally friendly methods, such as biocatalysis. For example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei has been reported to yield high conversions and enantiomeric excesses, showcasing a sustainable approach to producing chiral alcohols . This method not only enhances the efficiency of synthesis but also minimizes waste and reduces the environmental impact associated with traditional synthetic routes.

2.2 Catalytic Applications

In addition to its use as a pharmaceutical intermediate, this compound can act as a catalyst or ligand in various chemical reactions. Its ability to stabilize transition states makes it a candidate for catalyzing reactions involving nucleophilic substitutions or additions, further expanding its utility in organic synthesis .

Case Studies and Research Findings

3.1 Case Study: Biocatalytic Synthesis

A notable case study involves the biocatalytic synthesis of (S)-1-(furan-2-yl)propan-1-ol from 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei BD101. The study achieved over 99% conversion and enantiomeric excess, demonstrating the effectiveness of using biological systems for synthesizing complex organic molecules . This method illustrates not only the feasibility of using 1-amino derivatives in green chemistry but also their potential scalability for industrial applications.

3.2 Research Insights: Drug Discovery

In drug discovery contexts, virtual screening methods have been employed to identify small molecule inhibitors that target PD-L1 proteins, where compounds similar to 1-amino derivatives were evaluated for their binding affinities and inhibitory activities . This application underscores the importance of such compounds in developing immunotherapeutic agents.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds and other interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(thiophen-2-ylmethoxy)-propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.

1-Amino-3-(pyridin-2-ylmethoxy)-propan-2-ol: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Biologische Aktivität

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a compound featuring a furan ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

The presence of the furan moiety is significant as it is often associated with various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds containing furan rings exhibit notable antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of furan compounds effectively inhibited lipid peroxidation, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

Furan derivatives have been shown to possess anti-inflammatory properties. In vitro studies indicated that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation may help in managing conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound's biological profile includes antimicrobial properties. Preliminary screening has revealed that this compound exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems and may enhance cognitive functions by protecting neuronal cells from apoptosis induced by oxidative stress .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Free Radical Scavenging : The furan ring structure allows for electron delocalization, enabling the compound to neutralize free radicals effectively.

- Cytokine Modulation : By influencing signaling pathways associated with inflammation, the compound can decrease the production of inflammatory mediators.

- Membrane Disruption : Its amphiphilic nature may facilitate interaction with microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50/EC50) | Reference |

|---|---|---|

| Antioxidant | Moderate (varies) | |

| Anti-inflammatory | Significant | |

| Antimicrobial | Effective against S. aureus and E. coli (IC50 < 100 μM) | |

| Neuroprotective | Promising |

Relevant Research Studies

- Antioxidant Capacity : A study assessing various furan derivatives highlighted that those similar to this compound exhibited strong radical scavenging activity.

- Inflammation Modulation : Research demonstrated that treatment with this compound reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS).

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showcasing its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

1-amino-3-(furan-2-ylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELYEUKSFYFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378146 | |

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-89-2 | |

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.